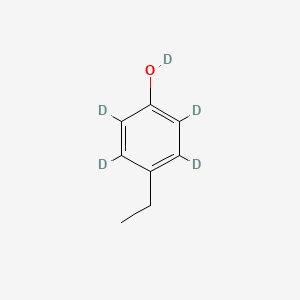

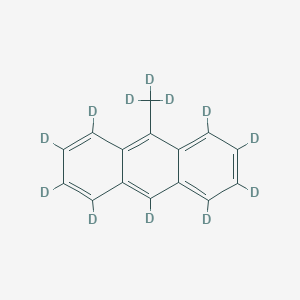

4-Ethylphenol-2,3,5,6-d4,OD

Overview

Description

Scientific Research Applications

Quantitative Analysis in Wine

4-Ethylphenol-2,3,5,6-d4 (d4-4-ethylphenol) was synthesized and used as an internal standard in an analytical method for determining the concentrations of 4-ethylphenol and 4-ethylguaiacol in red wine. This method employed gas chromatography-mass spectrometry and found varying concentrations of these compounds in different types of wines and barrels, indicating its utility in wine quality analysis (Pollnitz, Pardon, & Sefton, 2000).

Bioengineering in Escherichia Coli

An artificial biosynthetic pathway was constructed in Escherichia coli to produce 4-ethylphenol from simple carbon sources. This pathway involved the genes tal, pad, and vpr, which encode enzymes for the biosynthesis of 4-ethylphenol, demonstrating its potential for industrial applications in the pharmaceutical and food industries (Zhang, Long, & Ding, 2020).

Enzymatic Biotransformations

4-Ethylphenol methylenehydroxylase from Pseudomonas putida was shown to act on a range of 4-alkylphenols. This enzyme catalyzes the dehydrogenation of these compounds to quinone methides, which are then hydrated to alcohols. This process plays a role in the bioconversion of pollutants and may have implications for bioremediation efforts (Hopper & Cottrell, 2003).

Influence on Wine Fermentation

The conversion of p-coumaric acid into 4-ethylphenol in Dekkera bruxellensis was studied under various conditions. Factors such as carbon sources and ethanol concentration influenced the production of 4-ethylphenol, important in understanding and controlling wine fermentation processes (Dias et al., 2003).

Material Chemistry and Coordination Polymers

Group 1 metal 4-ethylphenoxide networks were synthesized using 4-ethylphenol, exploring the effects of alkali-metal cation size on molecular and extended structures. These studies are significant for understanding coordination polymers and developing novel materials (Bertke, Oliver, & Henderson, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i3D,4D,5D,6D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDOZKJGKXYMEW-VZNXVBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC)[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

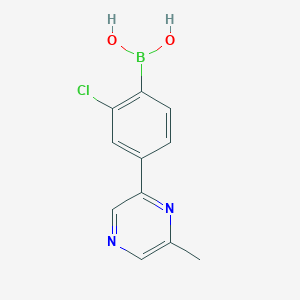

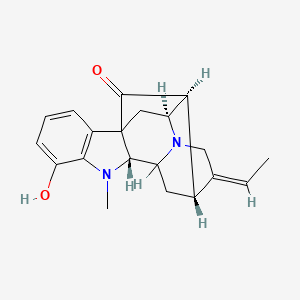

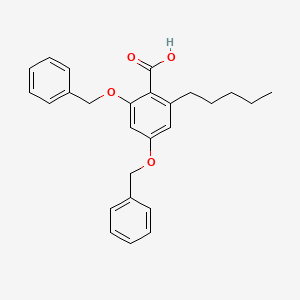

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)

![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)

amino}acetic acid hydrochloride](/img/structure/B1436202.png)